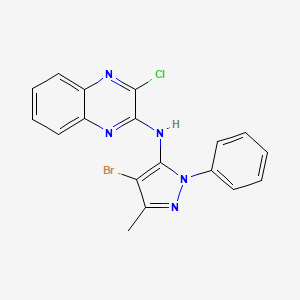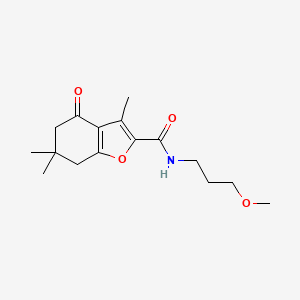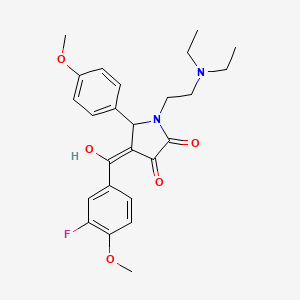
N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, a phenyl ring, and a quinoxaline ring substituted with chlorine and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The resulting pyrazole is then brominated and methylated to introduce the bromine and methyl groups. The phenyl ring is introduced via a Friedel-Crafts acylation reaction. The quinoxaline ring is synthesized separately, often starting from o-phenylenediamine and a suitable diketone. Finally, the two moieties are coupled under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole and quinoxaline derivatives.
科学研究应用
N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.
相似化合物的比较
Similar Compounds
- N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide
- N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3,5-dichlorobenzamide
Uniqueness
N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-chloroquinoxalin-2-amine is unique due to its specific substitution pattern on the pyrazole and quinoxaline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C18H13BrClN5 |
|---|---|
分子量 |
414.7 g/mol |
IUPAC 名称 |
N-(4-bromo-5-methyl-2-phenylpyrazol-3-yl)-3-chloroquinoxalin-2-amine |
InChI |
InChI=1S/C18H13BrClN5/c1-11-15(19)18(25(24-11)12-7-3-2-4-8-12)23-17-16(20)21-13-9-5-6-10-14(13)22-17/h2-10H,1H3,(H,22,23) |
InChI 键 |
PGRADFWLXGFBPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1Br)NC2=NC3=CC=CC=C3N=C2Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-1-(2-mo rpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12141086.png)
![(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12141090.png)

![N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}naphthalene-1-carboxamide](/img/structure/B12141094.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12141106.png)
![(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12141114.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12141134.png)

![2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12141150.png)
![N-(3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B12141156.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide](/img/structure/B12141162.png)
